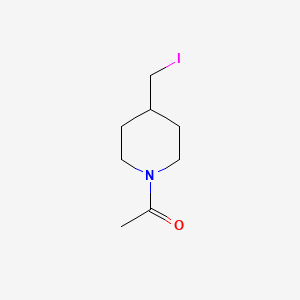
(5-Bromo-3-méthyl-1-benzofuran-2-yl)(3,4-dichlorophényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran ring substituted with bromine and methyl groups, as well as a methanone group attached to a dichlorophenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its benzofuran core, which is known for its biological activity. It can be used in the development of new drugs targeting various diseases, including cancer, microbial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile building block for various industrial applications.
Mécanisme D'action
Target of Action
The primary targets of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone Similar compounds have been shown to target extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) .
Mode of Action
The exact mode of action of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone It is likely that the compound interacts with its targets, possibly through binding interactions , leading to changes in the cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone Similar compounds have been shown to affect various pathways, leading to downstream effects such as cell growth inhibition .
Result of Action
The molecular and cellular effects of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone Similar compounds have been shown to have significant cell growth inhibitory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone typically involves multiple steps:
-
Formation of the Benzofuran Ring: : The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, 2-hydroxy-3-methylbenzaldehyde can be cyclized using a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 3-methylbenzofuran.
-
Bromination: : The bromination of 3-methylbenzofuran can be achieved using bromine (Br₂) in the presence of a solvent such as acetic acid. This step introduces the bromine atom at the 5-position of the benzofuran ring.
-
Friedel-Crafts Acylation: : The final step involves the Friedel-Crafts acylation of the brominated benzofuran with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used to convert the carbonyl group to an alcohol.
-
Substitution: : The bromine atom on the benzofuran ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium thiolate (KSR) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Formation of the corresponding alcohol from the methanone group.
Substitution: Replacement of the bromine atom with various nucleophiles, leading to different substituted benzofuran derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone: Similar structure but lacks the methyl and dichlorophenyl groups.
(3-Methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: Similar but without the bromine atom.
(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone: Similar but with only one chlorine atom on the phenyl ring.
Uniqueness
(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and dichlorophenyl groups enhances its reactivity and potential biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(5-bromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJXGULLLXDFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[7-chloro-3-(morpholine-4-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![Ethyl 7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2584725.png)
![N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2584726.png)
![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]prop-2-enamide](/img/structure/B2584727.png)
![N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2584728.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)

